2-Chloro-5-methylfuro[2,3-d]pyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylfuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyridine-1-oxide with phosgene (COCl2) in the presence of trimethylamine . The reaction is carried out at temperatures between -30°C and +50°C, followed by further reaction with phosgene at 50°C to 150°C .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in various quantities, ensuring quality and consistency for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Substitution: Reagents like sodium hydrogencarbonate and formamidine hydrochloride are used in substitution reactions.
Oxidation: Oxone and other oxidizing agents can be used to oxidize the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation can produce oxidized forms of the compound.
Scientific Research Applications
2-Chloro-5-methylfuro[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of potential anticancer agents, particularly in the development of furo[2,3-d]pyrimidine-based chalcones with potent anti-breast cancer activity.
Biological Research: The compound is studied for its potential biological activities, including anti-inflammatory and antibacterial properties.
Industrial Applications: It is used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
2-Chloro-5-methylfuro[2,3-d]pyrimidine can be compared with other similar compounds, such as:
4-Chloro-5-methylfuro[2,3-d]pyrimidine: This compound has a similar structure but with a chlorine atom at a different position.
Pyrido[2,3-d]pyrimidine: Another fused pyrimidine derivative with diverse biological activities, including anticancer properties.
Quinazoline: A fused pyrimidine compound known for its anticancer and kinase inhibitory activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H5ClN2O |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
2-chloro-5-methylfuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H5ClN2O/c1-4-3-11-6-5(4)2-9-7(8)10-6/h2-3H,1H3 |
InChI Key |
IZSQOCXKZGUJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=NC(=NC=C12)Cl |
Origin of Product |
United States |
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